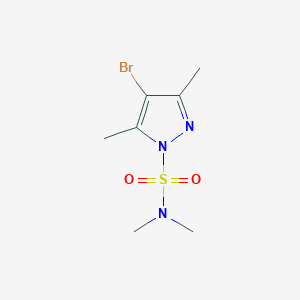

4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

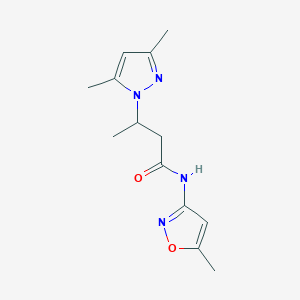

Synthesis of Pyrazole Derivatives

Pyrazoles, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serve as a core element in various sectors of the chemical industry, including medicine and agriculture . The compound “4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide” could potentially be used in the synthesis of pyrazole derivatives .

Medicinal Chemistry

Pyrazoles hold a privileged status as versatile frameworks in medicinal chemistry. They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . Therefore, “4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide” could be used in the development of new drugs with these properties.

Agriculture

In the agricultural sector, pyrazoles are often used due to their biological activities. They could potentially be used in the development of new pesticides or herbicides .

Synthesis of 1,4’-Bipyrazoles

“4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide” may be used as a starting material in the synthesis of 1,4’-bipyrazoles .

Preparation of Solid Hexacoordinate Complexes

4-Bromopyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

Synthesis of Biologically Active Compounds

This compound can also be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

Wirkmechanismus

Target of Action

It is known that pyrazole derivatives, such as 4-bromopyrazole, are often used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

Mode of Action

It’s worth noting that 4-bromopyrazole, a related compound, has been reported to react with titanium tetrachloride to afford binary adducts . This suggests that 4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide might also interact with its targets in a similar manner.

Biochemical Pathways

4-bromopyrazole has been reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . It’s possible that 4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide might have similar effects on these or related biochemical pathways.

Result of Action

Given that 4-bromopyrazole is used in the synthesis of various pharmaceutical and biologically active compounds, it’s likely that 4-bromo-n,n,3,5-tetramethyl-1h-pyrazole-1-sulfonamide might also have significant molecular and cellular effects .

Eigenschaften

IUPAC Name |

4-bromo-N,N,3,5-tetramethylpyrazole-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN3O2S/c1-5-7(8)6(2)11(9-5)14(12,13)10(3)4/h1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFDAZYSNHEHHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1S(=O)(=O)N(C)C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Fluorophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B359339.png)

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]morpholine](/img/structure/B359420.png)